molecular formula C37H62N10O12 B12327264 H-His-pro-phe-his-leu-D-leu-val-tyr-OH

H-His-pro-phe-his-leu-D-leu-val-tyr-OH

Cat. No.: B12327264
M. Wt: 838.9 g/mol
InChI Key: IEYVLEBHKMUSNL-WXZJYPCGSA-N
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Description

Properties

Molecular Formula

C37H62N10O12

Molecular Weight

838.9 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(2S)-2-amino-3-methylbutanoic acid;(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-3-phenylpropanoic acid;(2S)-pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H11NO2.2C6H9N3O2.C6H13NO2.C5H9NO2.C5H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7;2*7-5(6(10)11)1-4-2-8-3-9-4;1-4(2)3-5(7)6(8)9;7-5(8)4-2-1-3-6-4;1-3(2)4(6)5(7)8/h1-5,8H,6,10H2,(H,11,12);2*2-3,5H,1,7H2,(H,8,9)(H,10,11);4-5H,3,7H2,1-2H3,(H,8,9);4,6H,1-3H2,(H,7,8);3-4H,6H2,1-2H3,(H,7,8)/t8-;3*5-;2*4-/m000000/s1

InChI Key

IEYVLEBHKMUSNL-WXZJYPCGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N.CC(C)[C@@H](C(=O)O)N.C1C[C@H](NC1)C(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N.CC(C)C(C(=O)O)N.C1CC(NC1)C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N.C1=C(NC=N1)CC(C(=O)O)N.C1=C(NC=N1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His-pro-phe-his-leu-D-leu-val-tyr-OH involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The final product is typically lyophilized and stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

H-His-pro-phe-his-leu-D-leu-val-tyr-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine .

Scientific Research Applications

H-His-pro-phe-his-leu-D-leu-val-tyr-OH: has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 50410-01-0
  • Molecular Formula : C₅₂H₇₂N₁₂O₁₀
  • Molecular Weight : 1049.22 g/mol (calculated)
  • Sequence : H-His-Pro-Phe-His-Leu-D-Leu-Val-Tyr-OH

Structural Features :

  • Key Residues : Contains two histidine (His) residues, phenylalanine (Phe), and a rare D-leucine (D-Leu) at position 4.
  • Functional Role : Acts as a renin inhibitor peptide , targeting the renin-angiotensin system (RAS) for hypertension management . The D-Leu enhances proteolytic resistance, improving metabolic stability compared to all-L peptides .

Structural and Functional Comparison

Table 1: Key Peptides and Their Properties
Peptide Name (CAS No.) Length Key Residues/Features Molecular Weight Function/Application Source
This compound (50410-01-0) 8-mer His-Pro-Phe-His, D-Leu 1049.22 Renin inhibitor; hypertension
H-His-Leu-Pro-Pro-Pro-Val-OH (121305-29-1) 6-mer Triple Pro, Leu-His 658.79 Research peptide (structural studies) Nanjing Peptide
L-Tyr-Pro-Ile-Pro-Phe-OH (N/A) 5-mer Tyr-Pro-Ile-Pro-Phe ~600 (estimated) Natural signaling peptide Synthetic
H-Pro-His-Leu-OH (83960-32-1) 3-mer Pro-His-Leu 365.43 Renin substrate fragment GLPBIO
Val-His-Leu-Thr-Pro-Val-Glu-Lys (62526-81-2) 8-mer Thr, Glu, Lys; charged residues ~900 (estimated) Custom research peptide CymitQuimica
H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH (229961-08-4) 12-mer Multiple Arg, Pro, Met 1423.64 Secondary intermediates in drug discovery

Key Differentiators

D-Amino Acid Incorporation: The D-Leu in this compound distinguishes it from all-L peptides (e.g., H-Pro-His-Leu-OH ), conferring resistance to enzymatic degradation and extending plasma half-life .

Renin Inhibition vs. Substrate Activity :

  • While H-Pro-His-Leu-OH mimics the renin substrate , the target peptide acts as a competitive inhibitor due to modified residues (D-Leu, Phe, Tyr) that disrupt substrate-enzyme binding .

Sequence Length and Flexibility :

  • Shorter peptides (e.g., 3-mer H-Pro-His-Leu-OH) lack the structural complexity needed for high-affinity binding, whereas longer peptides like the 12-mer H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH may face solubility challenges despite enhanced specificity.

Chiral Purity Requirements :

  • HPLC methods for detecting D-isomers (e.g., Fmoc-D-His quantification in ) are critical for ensuring the target peptide’s stereochemical purity, a challenge less prevalent in all-L peptides like L-Tyr-Pro-Ile-Pro-Phe-OH .

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